molecular formula C20H19F3N2O2S2 B2608203 2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896607-86-6

2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2608203
CAS RN: 896607-86-6
M. Wt: 440.5
InChI Key: MPQGRLVZZJDCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This compound also contains a trifluoromethyl group, which is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiazole ring can contribute to the effectiveness of drugs against various bacterial and fungal pathogens. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections, especially in an era where antibiotic resistance is a growing concern .

Anticancer Activity

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. They have been studied for their potential to inhibit the growth of cancer cells and induce apoptosis. This is particularly important for the development of new chemotherapeutic agents that can provide alternative treatments for various types of cancer .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiazole derivatives have been observed in various studies. These compounds can be designed to reduce inflammation and pain without the significant side effects associated with some other anti-inflammatory drugs. This application is crucial for the development of safer pain management and anti-inflammatory therapies .

Neuroprotective Properties

Thiazoles have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Their ability to interact with neurotransmitter systems and protect neural cells from damage is a promising area of research for conditions such as Alzheimer’s and Parkinson’s disease .

Antidiabetic Potential

Some thiazole derivatives have shown potential in the management of diabetes. They may act by modulating insulin release or by influencing glucose metabolism, which can help in controlling blood sugar levels. This application is significant given the global increase in the prevalence of diabetes .

Antiviral Applications

Thiazole compounds have also been investigated for their antiviral activities. They can be structured to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This makes them potential candidates for the development of new antiviral drugs, which is especially relevant in the context of emerging viral diseases .

properties

IUPAC Name

2,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S2/c1-13-3-4-14(2)18(11-13)29(26,27)24-10-9-17-12-28-19(25-17)15-5-7-16(8-6-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGRLVZZJDCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.